3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolopyrimidine Moiety: This step involves the coupling of the pyridazine ring with a pyrrolopyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of cancer or infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
Pyrrolopyrazine: Known for its various biological activities, including antimicrobial and antitumor properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H22N6O/c1-12-8-16-18(22-12)19(21-11-20-16)25-7-6-13(9-25)10-26-17-5-4-15(23-24-17)14-2-3-14/h4-5,8,11,13-14,22H,2-3,6-7,9-10H2,1H3 |
InChI Key |
YUSMPJJEWULQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(C3)COC4=NN=C(C=C4)C5CC5 |
Origin of Product |
United States |
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